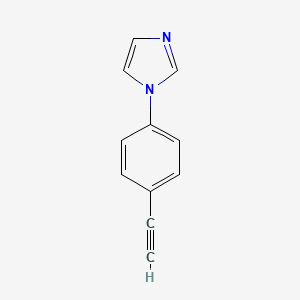

1-(4-Ethynylphenyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-(4-ethynylphenyl)imidazole |

InChI |

InChI=1S/C11H8N2/c1-2-10-3-5-11(6-4-10)13-8-7-12-9-13/h1,3-9H |

InChI Key |

JGOYNXHKBLLFEQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2C=CN=C2 |

Origin of Product |

United States |

Significance of Imidazole Heterocycles in Contemporary Chemical Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. ijpsonline.comkfupm.edu.sapharmacyjournal.net Its prevalence in nature, most notably in the amino acid histidine and purine (B94841) nucleobases, underscores its fundamental biological importance. pharmacyjournal.net This natural precedent has inspired chemists to incorporate the imidazole scaffold into a vast array of synthetic molecules, leading to a wide spectrum of biological activities.

Imidazole derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities. kfupm.edu.saorganic-chemistry.org The unique electronic characteristics of the imidazole ring, including its capacity for hydrogen bonding and coordination with metal ions, allow it to interact with a diverse array of biological targets such as enzymes and receptors. elsevierpure.com This versatility has rendered the imidazole nucleus a "privileged structure" in drug discovery, a scaffold that is capable of providing ligands for more than one type of receptor or enzyme. elsevierpure.com

Beyond its therapeutic applications, the imidazole moiety is also a valuable component in materials science. Its coordination properties are exploited in the formation of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net Furthermore, imidazole-based compounds are investigated as corrosion inhibitors, forming protective layers on metal surfaces. kfupm.edu.saresearchgate.netresearchgate.net

Strategic Importance of Ethynylphenyl Moieties in Compound Design and Functionalization

The ethynylphenyl group, an aromatic ring bearing a terminal alkyne, is a highly versatile and strategically important functional group in modern organic synthesis and materials science. The presence of the rigid, linear alkyne unit provides a powerful tool for extending molecular frameworks and creating highly conjugated systems. nih.gov

One of the most significant applications of the ethynylphenyl moiety lies in its ability to participate in a variety of coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the efficient formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, providing a robust method for the synthesis of complex organic molecules. wikipedia.orglibretexts.org

Furthermore, the terminal alkyne of the ethynylphenyl group is a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This reaction is renowned for its high efficiency, selectivity, and biocompatibility, enabling the facile construction of 1,2,3-triazole linkages. nih.govresearchgate.net This has profound implications for drug discovery, bioconjugation, and materials science, allowing for the modular assembly of complex architectures. nih.gov The ethynylphenyl moiety, therefore, serves as a versatile handle for post-synthetic functionalization, enabling the attachment of various molecular entities to the core structure.

Overview of Academic Research Trajectories for 1 4 Ethynylphenyl 1h Imidazole and Its Analogues

Strategies for Imidazole Ring Construction

The synthesis of the imidazole ring is a well-established area of heterocyclic chemistry, with numerous methods available for its construction. These strategies can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Multi-Component Reactions (MCRs) for Substituted Imidazoles

Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgijprajournal.com This method is widely used for the commercial production of various imidazoles. wikipedia.org A modification of this reaction, substituting one equivalent of ammonia with a primary amine, provides a straightforward route to N-substituted imidazoles. wikipedia.org

Modern advancements in this area include the use of various catalysts to improve yields and broaden the substrate scope. For instance, copper-catalyzed MCRs have been developed for the synthesis of 2,4,5-trisubstituted imidazoles from readily available starting materials like benzoin (B196080) or benzil, various aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org These reactions often proceed in short reaction times and provide excellent yields. rsc.org Furthermore, four-component reactions catalyzed by agents like antimony trichloride (B1173362) on silica (B1680970) gel have been shown to be effective for producing 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in

Cyclocondensation Approaches utilizing Dicarbonyl Compounds and Aldehydes

The cyclocondensation of dicarbonyl compounds with aldehydes and a nitrogen source, typically ammonium acetate, is a cornerstone of imidazole synthesis. wjpsonline.comresearchgate.net This approach, closely related to the Debus-Radziszewski reaction, offers a versatile pathway to a wide range of substituted imidazoles. wjpsonline.comresearchgate.net The reaction can be promoted by various catalysts, including Lewis acids and Brønsted acids, and can be performed under various conditions, including microwave irradiation, which often leads to higher yields and shorter reaction times. researchgate.net

For example, the condensation of benzil, an aromatic aldehyde, and ammonium acetate can be efficiently catalyzed by ionic liquids under microwave conditions to afford 2,4,5-trisubstituted imidazoles in high yields. researchgate.net Similarly, the reaction can be carried out under solvent-free conditions, offering a more environmentally friendly approach. asianpubs.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 1,2-Diketone, Aldehyde, Ammonium Acetate, Primary Amine | SbCl3/SiO2, Solvent-free | 1,2,4,5-Tetrasubstituted Imidazole | High | ias.ac.in |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | [EMIm][BH3CN], Microwave | 2,4,5-Trisubstituted Imidazoles | 91-97% | researchgate.net |

| Benzoin, Aryl/Heteroaryl/Aliphatic Aldehydes, Ammonium Acetate | CuI | 2,4,5-Trisubstituted Imidazoles | Good to High | rsc.org |

| Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | 70 °C, Solvent-free | Benzyl-substituted Imidazole derivatives | High | asianpubs.org |

Denitrogenative Transformations of Triazole Precursors

An alternative and innovative approach to imidazole synthesis involves the denitrogenative transformation of 1,2,3-triazole precursors. mdpi.comresearchgate.netnih.govchemrxiv.orgresearchgate.net This method typically involves the acid-mediated or metal-catalyzed ring-opening of a substituted 1,2,3-triazole, followed by intramolecular cyclization to form the imidazole ring. mdpi.comnih.gov For instance, 5-amino-1,2,3-triazoles can undergo an acid-mediated denitrogenative transformation to yield 2-substituted 1H-imidazole derivatives. mdpi.comnih.gov This strategy provides access to novel imidazole structures that may be difficult to obtain through classical condensation methods. The stability and reactivity of the triazole ring are influenced by the nature of its substituents. mdpi.com

Catalyst-Free and Green Chemistry Approaches in Imidazole Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. In the context of imidazole synthesis, this has led to the exploration of catalyst-free and green chemistry approaches. One such method involves the one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate without a catalyst, offering a simple, cost-effective, and environmentally friendly route to trisubstituted imidazoles. jocpr.com These reactions are often purified using non-chromatographic techniques, further reducing their environmental impact. jocpr.com

Solvent-free reactions, often facilitated by microwave irradiation or simply by heating the neat reactants, represent another green approach. ias.ac.inasianpubs.orgrsc.org These methods minimize waste and can lead to higher reaction efficiency. For example, a metal-free, one-pot synthesis of tetrasubstituted imidazoles has been developed from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin under aerobic, solvent-free conditions. rsc.org

Integration of the Ethynylphenyl Moiety

Once the imidazole core has been constructed, the next critical step in the synthesis of this compound is the introduction of the ethynylphenyl group. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgrsc.orgwikipedia.org This reaction, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, is the method of choice for introducing the ethynyl group onto the phenyl ring of a pre-formed 1-phenyl-1H-imidazole derivative. libretexts.orgorganic-chemistry.orgrsc.orgwikipedia.org

The general Sonogashira coupling reaction involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. rsc.orgwikipedia.org

| Substrates | Catalyst System | Product | Key Features | Reference |

| Aryl or Vinyl Halide, Terminal Alkyne | Palladium(0) catalyst, Copper(I) cocatalyst, Amine base | Arylalkyne or Conjugated Enyne | Mild conditions, broad functional group tolerance | libretexts.orgorganic-chemistry.orgwikipedia.org |

| Aryl Iodide, Substituted Aryl Alkyne | Palladium catalyst | Diarylalkyne | Selective reaction of aryl iodide over aryl chloride | rsc.org |

| Terminal Alkynes, Aryl Iodides or Bromides | Nickel catalyst | C(sp2)-C(sp) bond | Alternative to palladium catalysis | researchgate.net |

Recent advancements have led to the development of copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts. wikipedia.org Furthermore, various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed to enhance the efficiency and scope of the reaction. libretexts.org Nickel-catalyzed Sonogashira-type reactions have also emerged as a viable alternative for the coupling of terminal alkynes with aryl halides. researchgate.net

In the synthesis of this compound, a common strategy involves the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with 1-(4-iodophenyl)-1H-imidazole, followed by deprotection to yield the terminal alkyne. This approach allows for the efficient and controlled introduction of the reactive ethynyl group.

Other Carbon-Carbon Bond Forming Strategies at Aryl and Alkyne Sites

Beyond the conventional palladium/copper-catalyzed Sonogashira coupling of a halo-phenyl-imidazole with a protected acetylene, other carbon-carbon bond-forming reactions have emerged. Decarboxylative alkynylation, in particular, presents a powerful alternative for installing the ethynyl group. nih.gov This approach utilizes readily available carboxylic acids as starting materials, which can be converted into terminal or substituted alkynes. nih.gov

The process typically involves the conversion of a carboxylic acid, such as 4-(1H-imidazol-1-yl)benzoic acid, into a redox-active ester, which then undergoes a cross-coupling reaction with an alkyne source catalyzed by nickel or iron complexes. nih.govnih.gov This method is advantageous as it circumvents the often harsh conditions required for other homologation processes and uses inexpensive, earth-abundant metal catalysts. nih.gov The reaction is generally tolerant of various functional groups and can be performed on a large scale. nih.gov

Table 1: Representative Conditions for Decarboxylative Alkynylation

| Starting Material | Alkyne Source | Catalyst System | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryl Carboxylic Acid (e.g., 4-(1H-imidazol-1-yl)benzoic acid) | (Triisopropylsilyl)acetylene | NiCl₂·glyme / Ligand | 1) Activation to Redox-Active Ester (RAE) with TCNHPI, DIC. 2) Ni-catalyzed coupling with alkynyl Grignard reagent. | 1-(4-((Triisopropylsilyl)ethynyl)phenyl)-1H-imidazole | nih.gov |

| Aryl Carboxylic Acid | Bromo(trimethylsilyl)acetylene | Fe(acac)₃ | 1) In situ activation with TCNHPI, DIC. 2) Fe-catalyzed coupling. | Silyl-protected Aryl Alkyne | nih.gov |

Post-Synthetic Functionalization and Derivatization Strategies

The unique structure of this compound offers three distinct sites for post-synthetic modification: the terminal alkyne, the phenyl ring, and the imidazole ring. This allows for the systematic derivatization of the parent molecule to explore structure-activity relationships or build more complex molecular architectures.

Reactivity of the Terminal Alkyne Group (e.g., Oxidation, Click Chemistry)

The terminal alkyne is arguably the most versatile functional group for derivatization due to its participation in a wide range of addition and coupling reactions.

Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," enabling the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable and tolerant of a vast array of functional groups, making it ideal for applications in bioconjugation and materials science. The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst yields the corresponding triazole derivative.

Oxidation: The alkyne moiety can undergo various oxidative transformations. Strong oxidative cleavage with reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will break the carbon-carbon triple bond, typically yielding the corresponding carboxylic acid, 4-(1H-imidazol-1-yl)benzoic acid. masterorganicchemistry.comlibretexts.org Under neutral and carefully controlled conditions, oxidation with KMnO₄ can sometimes yield the vicinal dicarbonyl (an α-diketone). libretexts.org More modern, environmentally friendly methods, such as metal-free aerobic oxidation in aqueous nanomicelles, can convert aryl alkynes into other valuable structures like β-ketosulfones when reacted with sulfinate salts. nih.gov

Table 2: Functionalization Reactions of the Terminal Alkyne

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Click Chemistry (CuAAC) | Organic Azide (R-N₃), Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole | nih.gov |

| Oxidative Cleavage | 1) O₃, 2) H₂O or 1) KMnO₄, H₂O, heat | Carboxylic Acid | masterorganicchemistry.comlibretexts.org |

| Mild Oxidation | KMnO₄, H₂O, neutral pH | α-Diketone | libretexts.org |

| Aerobic Oxidation | O₂ (Air), Arylsulfinate Salt, in nanomicelles | β-Ketosulfone | nih.gov |

Electrophilic and Nucleophilic Reactions on the Phenyl and Imidazole Rings

Both the phenyl and imidazole rings can undergo substitution reactions, although their reactivity is influenced by the other parts of the molecule.

Imidazole Ring: The imidazole ring is an electron-rich heterocycle susceptible to electrophilic attack. uobabylon.edu.iq In a 1-substituted imidazole, electrophilic substitution, such as nitration or halogenation, generally occurs at the C4 or C5 positions. The C2 position is less favored due to the electronic influence of the adjacent nitrogen atoms. uobabylon.edu.iq Coupling reactions with diazonium salts are also known to occur, typically at the C2 position. uobabylon.edu.iq

Phenyl Ring: The 1H-imidazol-1-yl substituent on the phenyl ring acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para-position is occupied by the ethynyl group, electrophiles will be directed to the positions ortho to the imidazole substituent (C2' and C6'). Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield 2-substituted-4-ethynylphenyl and 2,6-disubstituted-4-ethynylphenyl derivatives.

Nucleophilic aromatic substitution on either ring is generally difficult unless the ring is activated by the presence of strong electron-withdrawing groups or via the formation of an organometallic intermediate.

Table 3: Potential Electrophilic Substitution Reactions on the Aromatic Rings

| Ring | Reaction | Typical Reagents | Expected Position of Substitution | Reference |

|---|---|---|---|---|

| Phenyl | Nitration | HNO₃, H₂SO₄ | ortho- to imidazole (C2', C6') | youtube.com |

| Phenyl | Bromination | Br₂, FeBr₃ | ortho- to imidazole (C2', C6') | youtube.com |

| Imidazole | Nitration | HNO₃, H₂SO₄ | C4- and/or C5- | uobabylon.edu.iq |

| Imidazole | Iodination | I₂, NaOH(aq) | C2-, C4-, C5- (poly-iodination possible) | uobabylon.edu.iq |

Unveiling the Molecular Architecture: Spectroscopic and Structural Elucidation of this compound

The precise characterization of novel compounds is a cornerstone of chemical research. For this compound, a molecule of interest in various fields, a suite of sophisticated analytical techniques is employed to determine its structure and properties. This article delves into the specific application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, mass spectrometry, and X-ray crystallography in the elucidation of this compound's molecular framework.

Computational and Theoretical Investigations of 1 4 Ethynylphenyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of molecules. DFT methods are used to determine the electronic structure of many-body systems by mapping the complex multi-electron problem onto a simpler system of non-interacting electrons in an effective potential. mdpi.com This approach allows for the accurate calculation of various molecular properties of 1-(4-ethynylphenyl)-1H-imidazole, from its geometry to its reactivity patterns. Studies on various imidazole (B134444) derivatives frequently employ DFT methods, such as B3LYP, to analyze geometries, vibrational frequencies, and electronic characteristics. mdpi.comorientjchem.org

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, DFT calculations would map the distribution of these orbitals. Typically, in such aromatic and heterocyclic systems, the HOMO and LUMO are distributed across the π-conjugated framework.

Computational studies on analogous compounds, such as 1-(4-methoxyphenyl)-1H-imidazole, have determined HOMO-LUMO energy gaps to be around 5.27 eV, indicating high stability. nih.gov Similarly, for other complex imidazole derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. researchgate.netnih.gov An analysis of this compound would yield similar data, providing a quantitative measure of its electronic stability and reactivity.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations This table is illustrative and shows the type of data generated from such an analysis.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Calculated Value (e.g., -6.5 eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Calculated Value (e.g., -1.2 eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue indicates electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP analysis would reveal the most likely sites for intermolecular interactions. The nitrogen atoms of the imidazole ring are expected to be regions of high negative potential, making them potential sites for hydrogen bonding and protonation. orientjchem.orgresearchgate.net Specifically, the non-protonated nitrogen of the imidazole ring is typically the most electron-rich site. researchgate.net The hydrogen atom on the ethynyl (B1212043) group would likely show a positive potential, indicating its acidic character. This analysis is crucial for understanding how the molecule interacts with receptors or other molecules. orientjchem.org

Fukui functions provide a more quantitative method to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the system. By calculating these indices for each atom in this compound, one can pinpoint the exact atoms most susceptible to attack.

This method has been successfully applied to other imidazole derivatives to identify electrophilic and nucleophilic regions. nih.gov For this compound, this analysis would complement the MEP map by assigning numerical values to the reactivity of each atomic site, offering a precise guide to its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational and Solvent Interaction Studies

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time in a more realistic environment, such as in a solvent. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation would reveal its conformational flexibility, particularly the rotation around the single bond connecting the phenyl and imidazole rings. It would also show how the molecule interacts with solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds. Understanding these dynamics is critical for predicting its solubility, stability in solution, and how it might adapt its shape upon binding to a biological target. nih.gov

Molecular Docking Studies for Investigating Ligand-Target Interactions in Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery and materials science for understanding and predicting intermolecular interactions. researchgate.netnih.gov

In the context of this compound, docking studies would be used to investigate its potential as an inhibitor or ligand for specific protein targets. The process involves placing the 3D structure of the molecule into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). researchgate.net The results provide a plausible binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. bibliotekanauki.pl Numerous studies have successfully used docking to evaluate the potential of various imidazole derivatives as antimicrobial or anticancer agents. nih.govresearchgate.netbibliotekanauki.pl

Table 2: Representative Molecular Docking Results This table is illustrative and shows the type of data generated from such an analysis.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Target 1 (e.g., 3ERT) | -8.5 | TYR351, LEU525 | Hydrogen Bond, Hydrophobic |

| Example Target 2 (e.g., 5IIP) | -7.9 | PHE114, ILE100 | Pi-Pi Stacking, Hydrophobic |

This analysis would be critical in hypothesis-driven research to screen this compound against various biological targets and prioritize it for further experimental testing. ppor.az

Structure-Reactivity/Property Relationship (SRPR) Studies through Computational Methods

Computational and theoretical chemistry serve as powerful tools to elucidate the intricate relationship between the molecular structure of a compound and its inherent reactivity and properties. For this compound, these in silico methods provide invaluable insights that complement and guide experimental studies. Methodologies such as Density Functional Theory (DFT) are frequently employed to predict molecular geometries, electronic properties, and spectroscopic signatures. These computational investigations are crucial for understanding the molecule's behavior at a subatomic level, which in turn informs its potential applications.

A core aspect of these computational studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally signifies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap suggests that the molecule is more prone to chemical reactions. For imidazole derivatives, this energy gap is instrumental in predicting their bioactivity through intermolecular charge transfer mechanisms.

Another critical tool in computational analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-deficient (electrophilic). These maps are vital for predicting how the molecule will interact with other chemical species, including biological targets like proteins and enzymes. In the context of this compound, the MEP map can identify the most probable sites for hydrogen bonding and other non-covalent interactions, which are fundamental to its biological activity and material properties.

While specific computational data for this compound is not extensively detailed in publicly available literature, the established principles of computational chemistry allow for a robust theoretical framework for its analysis. The general findings for related phenyl-imidazole compounds indicate that the imidazole ring and any electron-withdrawing or donating substituents significantly influence the electronic properties and, consequently, the reactivity of the molecule. The ethynyl group, for instance, is known to affect the electronic and photophysical properties of aromatic systems.

Detailed Research Findings

The phenyl ring and the ethynyl group in this compound are expected to be involved in π-stacking and other non-covalent interactions, which are crucial for the binding of the molecule to biological targets. DFT calculations would likely reveal the precise nature of the electron distribution, with the ethynyl group potentially acting as a hydrogen bond acceptor or participating in other specific interactions.

The following tables present hypothetical yet representative data that would be generated from a typical DFT study on this compound, based on common findings for similar molecules. These tables are for illustrative purposes to demonstrate the type of data obtained from such computational investigations.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.5 | Debye |

Table 2: Key Bond Lengths and Angles of this compound

| Structural Parameter | Atom(s) Involved | Calculated Value | Unit |

| Bond Length | C≡C (Ethynyl) | 1.21 | Å |

| Bond Length | C-C (Phenyl-Ethynyl) | 1.43 | Å |

| Bond Length | N-C (Imidazole-Phenyl) | 1.40 | Å |

| Bond Angle | C-N-C (Imidazole) | 108.5 | Degrees |

These tables underscore the kind of detailed structural and electronic information that computational studies can provide, forming the basis for a deeper understanding of the structure-reactivity and structure-property relationships of this compound.

Advanced Research Applications Excluding Clinical Outcomes

Research in Materials Science and Engineering

The unique molecular architecture of 1-(4-Ethynylphenyl)-1H-imidazole, which combines a coordinating imidazole (B134444) ring with a reactive ethynylphenyl group, makes it a compound of great interest in materials science. Researchers are exploring its use in creating advanced materials with tailored electronic and optical properties.

The pursuit of novel materials for organic electronics has highlighted the potential of imidazole derivatives. The ethynyl (B1212043) group on the this compound molecule is particularly significant as it can undergo polymerization, a key process in the formation of conductive polymers. These polymers, such as polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT), are noted for their flexibility, conductivity, and tunable structures, making them ideal for flexible electronic devices. mdpi.comresearchgate.net The incorporation of the this compound moiety into a polymer backbone is investigated for its potential to create materials with enhanced charge transport properties, essential for the performance of organic semiconductors. sigmaaldrich.com

The imidazole component can influence the polymer's electronic characteristics and its interaction with other materials in a device. A related compound, 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, has been identified for its utility in producing advanced materials like conductive polymers. The presence of extended π-conjugation is crucial for conductivity, and the phenyl-ethynyl portion of the molecule contributes to this system. sigmaaldrich.com Research in this area focuses on synthesizing and characterizing polymers derived from this monomer to evaluate their conductivity, stability, and processability for applications in flexible electronics. researchgate.net

Table 1: Key Conductive Polymers and Their Properties

| Polymer Name | Abbreviation | Key Properties | Common Synthesis Method |

|---|---|---|---|

| Polyaniline | PANI | Good environmental stability, tunable conductivity. researchgate.net | Chemical or Electrochemical Oxidative Polymerization. researchgate.net |

| Polypyrrole | PPy | High electrical conductivity, good environmental resilience. mdpi.com | Electrochemical Polymerization. |

Imidazole derivatives are widely utilized in the development of materials for organic light-emitting diodes (OLEDs) due to their excellent photoluminescence, favorable electrochemical properties, and good thermal stability. researchgate.net They can function as electron-transport or hole-transport materials within these devices. researchgate.net The structure of this compound is well-suited for such applications. The imidazole core can facilitate charge transfer, while the ethynylphenyl group provides a rigid, conjugated extension that can be used to tune the material's optical bandgap and emission color. researchgate.net

The terminal alkyne offers a reactive handle for "click" chemistry, such as the Sonogashira coupling, allowing the molecule to be easily integrated into larger, more complex optoelectronic systems. This synthetic versatility enables the creation of a wide array of materials, from fluorescent emitters to host materials in phosphorescent OLEDs. Research focuses on how modifying the structure of imidazole-based compounds like this can lead to higher emission efficiencies, better color purity, and improved device lifetimes. researchgate.net

The imidazole ring is a well-established ligand in coordination chemistry, capable of binding to various metal ions through its nitrogen atoms. tandfonline.com This property makes this compound a valuable building block for constructing metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis.

The use of imidazole-based ligands is a common strategy in the synthesis of MOFs. tandfonline.com The this compound ligand offers two key features for MOF design:

Coordination Site: The imidazole nitrogen lone pairs coordinate with metal centers to form the nodes of the framework.

Functional Linker: The ethynylphenyl group acts as a rigid linker and possesses a terminal alkyne that can remain as a functional group within the MOF pores. This alkyne can be used for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial construction.

Studies in this area involve synthesizing new MOFs using this ligand and characterizing their structures and properties, such as porosity and thermal stability. tandfonline.com

Utility as Building Blocks and Precursors in Organic Synthesis

Beyond its direct use in materials, this compound is a valuable intermediate and building block for the synthesis of more complex organic molecules. cymitquimica.combldpharm.com Its bifunctional nature—possessing both a heterocyclic imidazole ring and a reactive terminal alkyne—allows for a wide range of chemical transformations.

The imidazole core is a privileged structure in chemistry, and methods to create functionalized imidazole derivatives are of high importance. nih.govnih.gov this compound serves as a platform for building elaborate molecular architectures. The terminal alkyne is particularly useful, readily participating in reactions such as:

Sonogashira Coupling: To form C-C bonds with aryl or vinyl halides.

Click Chemistry (e.g., Azide-Alkyne Cycloadditions): To link the molecule to other molecular fragments, creating complex triazole-containing structures.

Alkyne Metathesis: To form larger conjugated systems.

These reactions allow chemists to use this compound as a foundational piece to construct larger, multi-component molecular systems with designed functions.

Table 2: Synthetic Utility of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Outcome |

|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Extension of conjugation, C-C bond formation. |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | Formation of triazole-linked structures. |

| Imidazole Ring | N-Alkylation | Preparation of imidazolium (B1220033) salts (NHC precursors). |

N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern homogeneous catalysis. nih.govnih.gov These species are typically derived from imidazolium or imidazolinium salts. nih.gov this compound is a direct precursor to a specific class of NHC ligands.

The synthesis involves the alkylation or arylation of the second nitrogen atom (N-3) of the imidazole ring to form an imidazolium salt. Subsequent deprotonation with a base generates the highly reactive NHC. The resulting NHC would feature a 4-ethynylphenyl substituent on one of its nitrogen atoms. This substituent can play several roles:

Electronic Tuning: The electronic properties of the phenylacetylene (B144264) group can influence the electron-donating ability of the NHC, thereby modulating the activity and selectivity of the metal catalyst it is coordinated to.

Anchoring: The terminal alkyne can be used to immobilize the NHC catalyst onto a solid support, facilitating catalyst recovery and reuse.

The development of such functionalized NHC ligands is an active area of research, as it allows for the fine-tuning of catalytic systems for specific chemical transformations. nih.gov

Directing Group Strategies in C-H Activation Reactions

The imidazole moiety is a well-established directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds. nih.gov The nitrogen atoms in the imidazole ring can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds on the phenyl ring, thereby enabling regioselective reactions. nih.govsnnu.edu.cn While the broader class of N-aryl imidazoles is utilized in this context, specific studies detailing the use of the ethynylphenyl substituent in directing group strategies are an area of ongoing investigation. The presence of the ethynyl group offers a potential site for post-functionalization via reactions like "click chemistry," which could allow for the synthesis of complex molecules in a modular fashion. nih.govnih.gov Rhodium-catalyzed C-H activation, in particular, has been shown to be effective with various imidazole-based directing groups for creating carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.org

Mechanistic Research on Potential Biological Activities

The imidazole core is a key pharmacophore found in numerous biologically active compounds. chemijournal.comrjptonline.org Consequently, derivatives such as this compound are subjects of research to understand their potential biological effects at a molecular level.

Studies on Antimicrobial Activity Mechanisms (e.g., against bacterial strains)

Imidazole derivatives have a long history of investigation for their antimicrobial properties. nih.govnih.govjapsonline.com Their mechanisms of action can be diverse, including the inhibition of essential enzymes or disruption of cell wall synthesis. nih.gov For instance, certain imidazole-containing compounds have been found to interfere with bacterial DNA replication. nih.gov While broad studies on imidazole derivatives show promising results against various bacterial strains, specific mechanistic work on this compound is still an emerging area. The ethynyl group could potentially interact with specific biological targets or be used to attach the molecule to other moieties to enhance its antimicrobial profile.

Investigation of Anticancer Research Potential at a Molecular Level

The imidazole scaffold is present in several approved anticancer drugs and numerous investigational agents. chemijournal.comrjptonline.org Research has shown that imidazole derivatives can induce apoptosis (programmed cell death) in cancer cells and interfere with key signaling pathways involved in tumor growth and metastasis. The incorporation of an ethynylphenyl group could influence the molecule's ability to interact with biological targets such as enzymes or DNA. The terminal alkyne also opens up possibilities for its use in "click chemistry" to link it to tumor-targeting ligands or to create more complex structures with enhanced anticancer potential. nih.gov

Enzyme Inhibition and Receptor Interaction Research (e.g., p38 MAP kinase, DNA gyrase)

The structural motif of this compound is found in compounds designed to inhibit specific enzymes. For example, the imidazole ring is a common feature in inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. While many imidazole-based compounds have been studied for their p38 MAP kinase inhibitory activity, the specific contribution of the 4-ethynylphenyl substituent to the binding and inhibitory mechanism is a subject for detailed structure-activity relationship (SAR) studies.

Similarly, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated target for antibacterial agents. mdpi.comresearchgate.netnih.gov Novel inhibitors of DNA gyrase often incorporate heterocyclic rings like imidazole. mdpi.comresearchgate.net The planarity and electronic properties of the phenyl-imidazole system, combined with the reactive ethynyl group, make this compound an interesting candidate for computational and experimental studies to explore its potential as a DNA gyrase inhibitor. SAR studies on related pyrazole (B372694) and indazole derivatives have provided insights into the structural requirements for potent DNA gyrase inhibition. researchgate.net

Table 1: Investigated Biological Targets for Imidazole Derivatives

| Biological Target | Therapeutic Area | Potential Role of this compound |

| Bacterial Cell Wall Synthesis | Antimicrobial | Disruption of bacterial integrity |

| DNA Gyrase | Antimicrobial | Inhibition of bacterial DNA replication mdpi.comresearchgate.netnih.gov |

| p38 MAP Kinase | Anti-inflammatory, Anticancer | Modulation of cellular stress and inflammatory responses |

| Apoptosis Pathways | Anticancer | Induction of programmed cell death in cancer cells |

Development of Analytical Methodologies and Chemical Probes

The unique chemical properties of this compound also lend themselves to applications in analytical chemistry.

Design of Fluorescence Derivatization Reagents for Chromatographic Analysis (e.g., HPLC-Fluorescence Detection)

The terminal alkyne group of this compound is a key functional handle for derivatization reactions. In the context of analytical chemistry, this feature can be exploited to create fluorescent probes. While this specific molecule has not been extensively documented as a derivatization reagent, its structure is amenable to such applications. For instance, it could be reacted with a fluorescent tag via a "click" reaction. The resulting fluorescently labeled imidazole could then be used to derivatize analytes containing a complementary functional group, such as carboxylic acids, for highly sensitive detection in High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.govtcichemicals.comcapes.gov.br The development of such reagents is crucial for the quantification of low-abundance analytes in complex biological and environmental samples.

Methodological Advances in Chemical Sensing and Detection

The unique molecular architecture of this compound, which combines a versatile metal-coordinating imidazole moiety with a reactive ethynylphenyl group, positions it as a promising candidate for the development of advanced chemical sensors. While direct research on the sensing applications of this specific compound is not extensively documented, the well-established roles of its constituent functional groups in molecular recognition and signal transduction provide a strong basis for predicting its potential in this field. Methodological advancements in chemical sensing can be anticipated through its application in fluorescence-based detection, colorimetric assays, and the development of novel sensing materials.

The imidazole ring is a well-known chelating agent for a variety of metal ions due to the basicity of its imine nitrogen atom, which can readily coordinate with metal centers. wikipedia.org This interaction forms the basis of many chemosensors. The formation of a complex between an imidazole-containing fluorophore and a metal ion can lead to significant changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), is a common mechanism for "turn-on" or "turn-off" fluorescent sensors. For instance, imidazole derivatives have been successfully employed in the selective detection of various metal ions, including Cu²⁺ and other transition metals. wikipedia.orgrsc.org The ethynyl group can also participate in metal ion coordination, particularly with soft metals, and can influence the electronic properties of the sensor molecule.

Furthermore, the imidazole moiety can act as a hydrogen bond donor and acceptor, enabling the detection of anionic species and neutral molecules. nih.gov For example, substituted imidazole-based fluorescent probes have been designed for the sensitive and selective detection of hydrazine. rsc.org The interaction between the analyte and the imidazole ring can disrupt or alter the electronic state of the molecule, leading to a measurable change in its fluorescence or color.

The phenylacetylene component of this compound also offers opportunities for novel sensing methodologies. Polymers derived from phenylacetylenes have been shown to be sensitive to oxidizing metal ions, resulting in a distinct color change. ajol.info This suggests that materials incorporating this compound could be developed for colorimetric detection of certain analytes.

The potential applications of this compound and its derivatives in chemical sensing are summarized in the following tables, which are based on the performance of structurally related compounds.

Table 1: Potential Metal Ion Sensing Applications Based on Imidazole and Ethynylphenyl Moieties

| Analyte | Sensing Mechanism | Potential Detection Limit | Reference Compound Type |

| Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Micromolar to Nanomolar | Phenanthrene-imidazole-phenol |

| Oxidizing Metal Ions (e.g., Fe³⁺, Hg²⁺) | Redox-induced color change | Not specified | Anilide-poly(phenylacetylene)s |

Table 2: Potential Anion and Small Molecule Sensing Applications Based on the Imidazole Moiety

| Analyte | Sensing Mechanism | Potential Detection Limit | Reference Compound Type |

| Fluoride (F⁻) | Hydrogen Bonding | Not specified | Naphthoquinone-imidazole |

| Hydrazine (N₂H₄) | Fluorescence Quenching | Nanomolar | Substituted imidazole |

These examples underscore the potential of this compound as a versatile platform for the design of next-generation chemical sensors. Future research in this area would likely focus on the synthesis of derivatives of this compound and the evaluation of their performance in the selective and sensitive detection of a wide range of analytes.

Future Research Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 1-(4-Ethynylphenyl)-1H-imidazole, research is anticipated to focus on novel synthetic strategies that are not only high-yielding but also environmentally benign. Current synthetic approaches often rely on traditional cross-coupling reactions, which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste.

Future research will likely explore alternative synthetic pathways such as C-H activation, which would allow for the direct coupling of imidazole (B134444) with an ethynylphenyl precursor, thereby reducing the number of synthetic steps and improving atom economy. Additionally, the exploration of flow chemistry for the synthesis of this compound could offer advantages in terms of scalability, safety, and reproducibility. The development of catalytic systems based on earth-abundant metals as alternatives to precious metal catalysts is another promising avenue for sustainable synthesis.

Advanced Computational Design for Predictive Research

Computational chemistry and molecular modeling are poised to play an increasingly crucial role in predicting the properties and potential applications of this compound and its derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. This fundamental understanding can guide the rational design of new compounds with tailored characteristics.

Molecular docking simulations can predict the binding affinity and mode of interaction of this compound-based ligands with biological targets such as enzymes and receptors. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of biological activity. Furthermore, computational studies can aid in the design of novel materials by predicting properties such as charge transport, optical absorption, and thermal stability.

Rational Design of Derivatives for Enhanced Targeted Research Applications

The inherent modularity of this compound makes it an ideal scaffold for the rational design of derivatives with enhanced properties for specific applications. The terminal alkyne group serves as a versatile handle for "click" chemistry, allowing for the straightforward attachment of a wide array of functional groups, polymers, and biomolecules.

For instance, in the realm of medicinal chemistry, derivatives can be designed to improve pharmacokinetic properties, enhance target specificity, and reduce off-target effects. By systematically modifying the substituents on the imidazole or phenyl rings, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a particular biological target. In materials science, the rational design of derivatives could lead to the development of novel polymers, metal-organic frameworks (MOFs), and functional coatings with tailored optical, electronic, or mechanical properties.

Integration with High-Throughput Screening and Automation in Discovery Research

The amenability of this compound to combinatorial synthesis via its reactive alkyne group makes it an excellent candidate for integration with high-throughput screening (HTS) platforms. Large libraries of derivatives can be rapidly synthesized and screened for a desired biological activity or material property. This automated approach can dramatically accelerate the pace of discovery research.

The development of automated synthesis platforms, coupled with robotic HTS systems, will enable the systematic exploration of a vast chemical space around the this compound core. This will facilitate the identification of lead compounds for drug discovery, as well as novel materials with optimized performance characteristics for a range of technological applications.

Interdisciplinary Research Synergies with Nanotechnology and Advanced Materials Science

The convergence of research in this compound with nanotechnology and advanced materials science is expected to yield significant breakthroughs. The ability to functionalize nanoparticles, carbon nanotubes, and other nanomaterials with this molecule via its alkyne group opens up new avenues for the development of advanced hybrid materials.

For example, gold nanoparticles functionalized with this compound could be used for targeted drug delivery or as contrast agents in biomedical imaging. In the field of electronics, derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices to enhance their efficiency and stability. The interdisciplinary collaboration between chemists, materials scientists, and nanotechnologists will be crucial in unlocking the full potential of this compound in these emerging fields.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Ethynylphenyl)-1H-imidazole, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, aryl halides (e.g., 4-ethynylphenyl halides) react with 1H-imidazole under inert atmospheres (argon) using catalysts like CuI and bases such as K₂CO₃ in solvents like DMF at elevated temperatures (120°C) . Purification via silica gel column chromatography or thin-layer chromatography is standard, with yields dependent on reaction time, catalyst loading, and substituent electronic effects. Optimization may involve screening alternative ligands (e.g., Pd(PPh₃)₄) to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign signals for imidazole protons (δ ~7.0–8.5 ppm) and ethynylphenyl substituents (e.g., aromatic protons at δ ~7.2–7.8 ppm, ethynyl C≡CH at δ ~2.5–3.5 ppm) .

- Elemental Analysis : Validate calculated vs. experimental C/H/N percentages (e.g., deviations <0.4% indicate purity) .

- IR Spectroscopy : Identify functional groups (e.g., C≡C stretch ~2100–2260 cm⁻¹, C=N in imidazole ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like CoMSIA guide the design of this compound derivatives with enhanced bioactivity?

Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluates steric, electrostatic, and hydrophobic fields to correlate molecular features with biological activity (e.g., ED₅₀ in epilepsy models). For imidazole analogs, CoMSIA models trained on 44 derivatives identified substituent bulk at the 4-position as critical for potency . Advanced workflows involve:

Q. What strategies address regioselectivity challenges in Pd-catalyzed functionalization of this compound?

Regioselective C–H activation at the imidazole C5 position is achievable using directing groups or ligand-controlled catalysis. For example, Pd(OAc)₂ with bulky phosphine ligands favors coupling at C5 over C2/C4 positions in Suzuki-Miyaura reactions . Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) further modulate selectivity.

Q. How can molecular docking elucidate the interaction of this compound derivatives with therapeutic targets?

Docking simulations (e.g., AutoDock Vina) predict binding poses in active sites. For instance, derivatives with trifluoromethyl groups exhibit enhanced hydrophobic interactions with residues in antifungal targets (e.g., CYP51), while ethynyl groups improve π-π stacking in kinase inhibitors . Validation via MD simulations (RMSD <2 Å) ensures pose stability.

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in elemental analysis data for imidazole derivatives?

Discrepancies between calculated and observed C/H/N values (>0.5%) may indicate incomplete purification or hygroscopicity. Mitigation steps include:

Q. What are the limitations of NMR in characterizing imidazole-based compounds with dynamic stereochemistry?

NMR may fail to resolve tautomeric equilibria (e.g., 1H-imidazole ↔ 3H-imidazole). Techniques like VT-NMR (variable temperature) or NOESY can clarify dynamic behavior. For example, cooling to −40°C slows tautomerization, revealing distinct proton environments .

Applications in Chemical Biology

Q. How can this compound serve as a biochemical probe?

The ethynyl group enables click chemistry (e.g., CuAAC with azides) for bioconjugation. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.